

# Chemical structure and properties of "Antibacterial agent 180"

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## Compound of Interest

Compound Name: Antibacterial agent 180

Cat. No.: B12386594

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As "Antibacterial agent 180" is not a specifically identified compound in publicly available scientific literature, this technical guide will focus on a well-characterized, novel antibacterial agent, Cefiderocol, as a representative example to fulfill the detailed request for information on a modern antibacterial therapeutic. Cefiderocol is a siderophore cephalosporin with a unique mechanism of action, particularly effective against multidrug-resistant Gram-negative bacteria.

## An In-depth Technical Guide to Cefiderocol

Audience: Researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

Cefiderocol is a parenteral siderophore cephalosporin. Its chemical structure is distinguished by a cephalosporin core similar to ceftazidime and cefepime, with the crucial addition of a chlorocatechol group on the C-3 side chain.<sup>[1][2][3][4]</sup> This catechol moiety acts as a siderophore, a molecule that chelates iron.<sup>[2][4]</sup>

The structure includes:

- A cephalosporin nucleus which is responsible for the core antibacterial activity.
- A carboxypropanoxyimino group on the C-7 side chain, similar to ceftazidime, which enhances transport across the bacterial outer membrane.<sup>[1][2]</sup>

- A pyrrolidinium group on the C-3 side chain, similar to cefepime, which improves stability against  $\beta$ -lactamases and enhances water solubility.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- A chlorocatechol moiety at the end of the C-3 side chain, which enables the siderophore activity, allowing the molecule to bind to ferric iron ( $\text{Fe}^{3+}$ ).[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Chemical Name: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[\[8\]](#)

## Physicochemical Properties

The physicochemical properties of Cefiderocol are summarized in the table below.

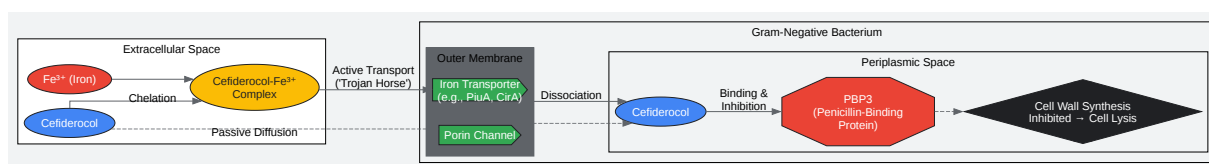
Property	Value	Source
Molecular Formula	$\text{C}_{30}\text{H}_{34}\text{ClN}_7\text{O}_{10}\text{S}_2$	<a href="#">[8]</a>
Molecular Weight	752.2 g/mol	<a href="#">[8]</a>
Water Solubility	0.00201 mg/mL	<a href="#">[6]</a>
logP	-2.265	<a href="#">[8]</a>
pKa (Strongest Acidic)	2.64	<a href="#">[6]</a>
pKa (Strongest Basic)	4.05	<a href="#">[6]</a>
Protein Binding	40-60% (primarily to albumin)	<a href="#">[6]</a>
Volume of Distribution	18 L	<a href="#">[6]</a>
Elimination Half-life	~2.3 hours	<a href="#">[1]</a>

## Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter Gram-negative bacteria, overcoming common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Siderophore Activity:** In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron ( $\text{Fe}^{3+}$ ), forming a complex that mimics natural bacterial siderophores.[3][6][9]
- **Active Transport:** This Cefiderocol-iron complex is actively transported across the bacterial outer membrane via the bacteria's own iron uptake channels (e.g., CirA and Fiu in *E. coli*, PiuA in *P. aeruginosa*).[6][12][13] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space.[2][4]
- **PBP Inhibition:** Once in the periplasmic space, Cefiderocol dissociates from the iron.[4][9][10] It then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall synthesis and leading to cell lysis.[2][4][6][9]

This dual mode of entry—passive diffusion through porins and active transport via iron channels—coupled with its high stability against a wide range of  $\beta$ -lactamases, contributes to its potent activity against many multidrug-resistant pathogens.[1][2][9]



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Caption: Cefiderocol's "Trojan Horse" mechanism of action.

## Antibacterial Spectrum and Efficacy

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and *Stenotrophomonas maltophilia*.<sup>[12][14][15]</sup> Its activity against Gram-positive and anaerobic bacteria is limited.<sup>[12]</sup>

## In Vitro Activity Data (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefiderocol against various Gram-negative pathogens from surveillance studies.

Table 1: Cefiderocol Activity against Carbapenem-Resistant *Klebsiella pneumoniae* (CR-KP) and *Pseudomonas aeruginosa* (CR-PA)

Organism (Resistance Profile)	N	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	MIC Range (mg/L)	% Susceptible (≤4 mg/L)	Source
K. pneumoniae (CR)	105	0.125	1	<0.03 - 2	100%	<sup>[16]</sup>
P. aeruginosa (CR)	74	0.5	4	<0.03 - 4	100%	<sup>[16]</sup>

Table 2: Cefiderocol Activity against a Broad Collection of Gram-Negative Isolates (SENTRY Program 2020)

Organism Group	N	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	% Susceptible	Source
Enterobacteriales	8047	0.06	0.5	99.8%	<a href="#">[17]</a>
-					
Carbapenem-Resistant (CRE)	169	0.5	4	98.2%	<a href="#">[17]</a>
P. aeruginosa	2110	0.12	0.5	99.6%	<a href="#">[17]</a>
- Extensively Drug-Resistant	256	0.12	1	97.3%	<a href="#">[17]</a>
A. baumannii complex	790	0.25	1	97.7%	<a href="#">[17]</a>
S. maltophilia	431	0.06	0.12	100%	<a href="#">[17]</a>

## Experimental Protocols

### Protocol: Broth Microdilution MIC Testing for Cefiderocol

Due to Cefiderocol's mechanism of action, its in vitro susceptibility testing requires a specific, iron-depleted medium to mimic the iron-limited conditions found in vivo.[\[10\]](#)[\[15\]](#) Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the drug's activity, leading to falsely elevated MIC values. The standardized method uses iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[\[18\]](#)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a bacterial isolate using the broth microdilution method.

Materials:

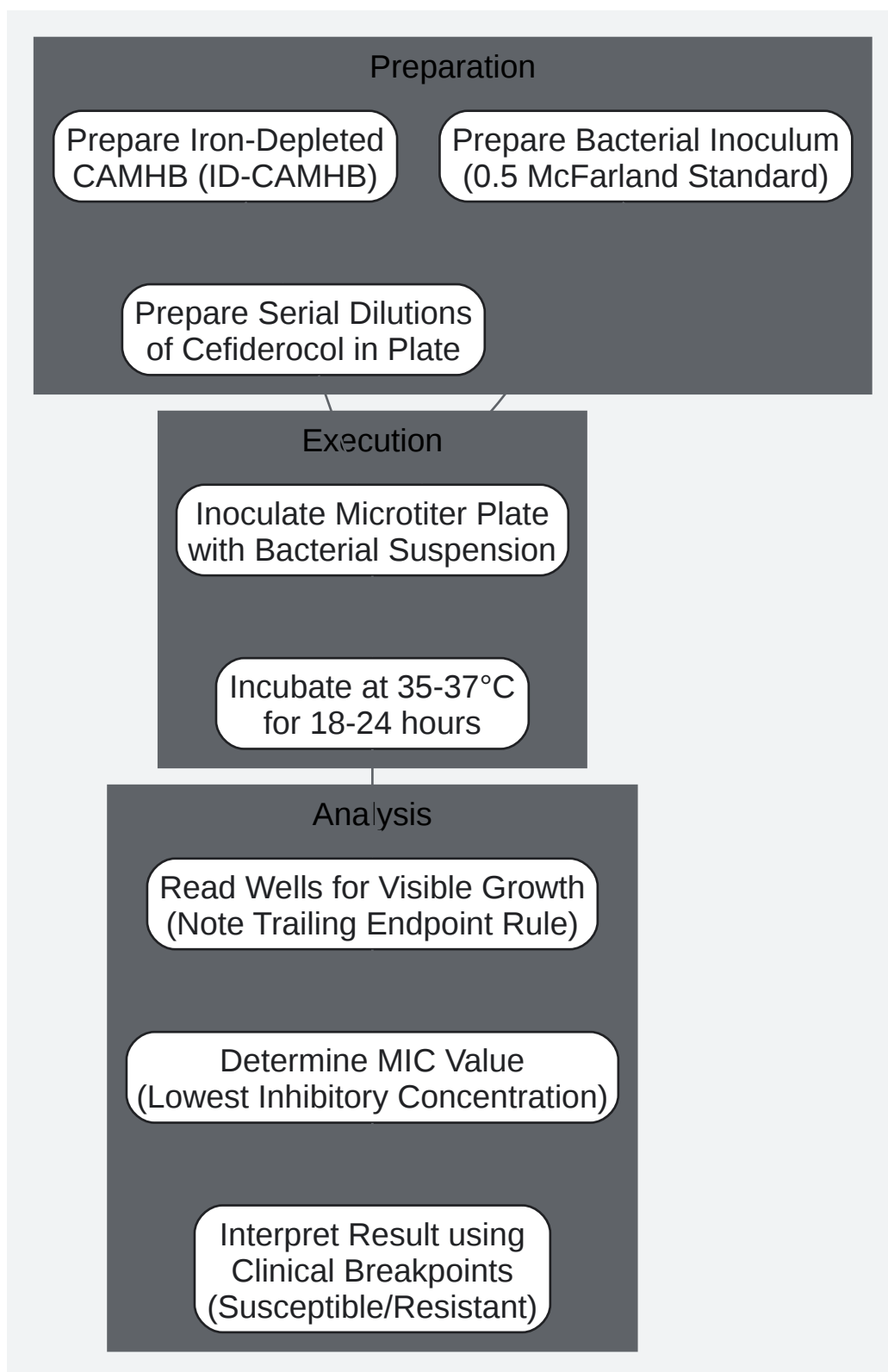
- Cefiderocol analytical powder

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Chelex 100 resin
- Stock solutions of  $\text{CaCl}_2$ ,  $\text{MgCl}_2$ , and  $\text{ZnSO}_4$
- Sterile 96-well microtiter plates
- Bacterial isolate (grown overnight on non-selective agar)
- 0.9% sterile saline
- Spectrophotometer or McFarland turbidity standards
- Incubator (35-37°C)

#### Methodology:

- Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the manufacturer's instructions. b. To remove cations, including iron, add 100 g of Chelex 100 resin per liter of autoclaved CAMHB. Stir for a defined period (e.g., 2 hours at room temperature).[\[18\]](#) c. Filter the broth to remove the resin. d. Re-supplement the broth with specific concentrations of cations:  $\text{Ca}^{2+}$  (20-25 mg/L),  $\text{Mg}^{2+}$  (10-12.5 mg/L), and  $\text{Zn}^{2+}$  (0.5-1 mg/L). The addition of zinc is critical for the activity of metallo- $\beta$ -lactamases.[\[18\]](#) e. Adjust the final pH to 7.2-7.4 and sterilize by filtration.
- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[\[19\]](#) d. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 50  $\mu\text{L}$  or 100  $\mu\text{L}$ . b. Include a positive control well (inoculum in ID-CAMHB without antibiotic) and a negative control well (uninoculated ID-CAMHB). c. Inoculate each well (except the negative control) with the prepared bacterial suspension.

- Incubation: a. Incubate the plates at 35-37°C for 18-24 hours under ambient aerobic conditions.[\[20\]](#)
- Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth. b. For Cefiderocol, the endpoint should be read as the first well where growth is significantly reduced to a small button (<1 mm) or a light haze. Trailing (reduced growth over a range of concentrations) should be disregarded. [\[10\]](#)[\[21\]](#) c. Compare the resulting MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.



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Caption: Standard workflow for Cefiderocol MIC determination.



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